Cefaloram

Übersicht

Beschreibung

Cefaloram is a synthetic, broad-spectrum antibiotic belonging to the cephalosporin class. It is known for its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating infections caused by methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .

Vorbereitungsmethoden

Cefaloram wird aus 7-Aminocephalosporansäure und Phenylacetylchlorid synthetisiert. Die Reaktion beinhaltet die Acylierung von 7-Aminocephalosporansäure mit Phenylacetylchlorid unter kontrollierten Bedingungen, um this compound zu erhalten . Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab, um durch optimierte Reaktionsbedingungen und Reinigungsprozesse eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Cefaloram durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und damit seine antibakteriellen Eigenschaften beeinflussen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Cefaloram is primarily utilized as a model compound for studying β-lactam antibiotics. Its structural properties allow researchers to investigate the chemical behavior of β-lactams, including their stability and reactivity under various conditions. This has implications for the development of new antibiotics and understanding resistance mechanisms.

Biological Research

In biological studies, this compound is employed to explore bacterial resistance mechanisms. Research indicates that this compound demonstrates enhanced activity against penicillinase-producing Staphylococcus aureus, a common pathogen that poses challenges in treatment due to its ability to inactivate many β-lactam antibiotics. The compound's resistance to breakdown by bacterial enzymes makes it a valuable subject for investigating new strategies to combat antibiotic resistance .

Medical Applications

This compound has been investigated for its efficacy in treating various bacterial infections, particularly those caused by drug-resistant strains. Studies have shown that this compound exhibits synergistic effects when combined with other antibiotics such as benzylpenicillin and fusidic acid. This combination therapy approach is promising for enhancing antibacterial effectiveness against resistant strains .

Case Study: Combination Therapy

A study demonstrated that combining this compound with benzylpenicillin significantly improved treatment outcomes in mice infected with penicillinase-producing Staphylococcus aureus. The combination resulted in higher survival rates and reduced bacterial load compared to monotherapy .

Industrial Applications

In the pharmaceutical industry, this compound plays a role in the development of new drug formulations and delivery systems. Its properties are leveraged to create innovative formulations that enhance bioavailability and therapeutic efficacy. For instance, liposomal formulations incorporating this compound have shown improved stability and antibacterial activity against biofilms formed by Pseudomonas aeruginosa, a major concern in chronic infections such as cystic fibrosis .

Data Table: Comparison of this compound with Other Antibiotics

| Antibiotic | Spectrum of Activity | Resistance Mechanism | Synergistic Potential |

|---|---|---|---|

| This compound | Gram-positive (including resistant strains) | β-lactamase resistance | High |

| Benzylpenicillin | Gram-positive | β-lactamase susceptibility | Moderate |

| Ceftazidime | Broad spectrum (Gram-negative) | Extended-spectrum β-lactamases | Low |

| Fusidic Acid | Gram-positive | Not typically affected by β-lactamases | High |

Wirkmechanismus

Cefaloram exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall. These proteins are essential for the terminal stages of bacterial cell wall synthesis. By inhibiting these proteins, this compound disrupts the cross-linkage of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Cefaloram ist einzigartig unter den Cephalosporinen aufgrund seiner Breitbandaktivität und Wirksamkeit gegen Methicillin-resistente Staphylococcus aureus. Ähnliche Verbindungen umfassen:

Cefaclor: Ein Cephalosporin der zweiten Generation mit einem schmaleren Wirkungsspektrum.

Cefuroxim: Ein weiteres Cephalosporin der zweiten Generation, das gegen eine andere Bandbreite an Bakterien wirksam ist.

Cefazolin: Ein Cephalosporin der ersten Generation, das hauptsächlich zur chirurgischen Prophylaxe eingesetzt wird

Die einzigartige Struktur und Breitbandaktivität von this compound machen es zu einem wertvollen Antibiotikum sowohl im klinischen als auch im Forschungsumfeld.

Biologische Aktivität

Cefaloram is a first-generation cephalosporin antibiotic that has garnered attention in both clinical and research settings due to its unique properties and efficacy against various bacterial strains. This article delves into the biological activity of this compound, including its mechanism of action, effectiveness against resistant bacteria, and emerging research applications.

This compound functions as a β-lactam antibiotic , primarily exerting its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. Consequently, this disruption leads to cell lysis and death of susceptible bacteria .

Efficacy Against Resistant Strains

One of the notable features of this compound is its enhanced activity against penicillinase-producing Staphylococcus aureus (Pseudomonas aeruginosa), which are known for their resistance to many β-lactam antibiotics. Research indicates that this compound demonstrates comparable activity to benzylpenicillin against various Gram-positive bacteria but exhibits significantly higher efficacy against these resistant strains due to its stability against β-lactamases .

Research Applications

This compound is not only utilized in clinical settings but also serves as a valuable tool in scientific research. Its applications include:

- Model Compound : Used extensively in studies focused on β-lactam antibiotics and their chemical properties.

- Bacterial Resistance Studies : Investigated for its role in understanding mechanisms of bacterial resistance and the development of new antibiotics.

- Pharmaceutical Development : Employed in creating novel drug formulations and delivery systems.

1. Synergistic Effects with Other Antibiotics

Research has shown that this compound can exhibit synergistic effects when combined with other antibiotics, such as benzylpenicillin and fusidic acid. In vitro studies indicate that these combinations can enhance antibacterial activity against certain resistant strains, suggesting potential for combination therapies in clinical settings .

2. Biofilm Dispersal

Recent studies have explored this compound's role in biofilm dispersal, particularly concerning Pseudomonas aeruginosa infections. The compound has been integrated into nitric oxide-donor prodrugs (C3Ds), which release nitric oxide upon interaction with bacterial β-lactamases. This mechanism has demonstrated potential for disrupting biofilms formed by resistant bacteria, thereby enhancing treatment efficacy .

Comparative Efficacy Table

| Antibiotic | MIC (µg/mL) | Activity Against Resistant Strains | Synergistic Potential |

|---|---|---|---|

| This compound | 1-16 | High | Yes |

| Benzylpenicillin | 0.5-8 | Moderate | Yes |

| Ceftazidime | 0.5-16 | Moderate | Limited |

| Colistin | 4-16 | Low | Yes |

Eigenschaften

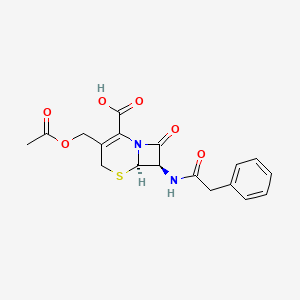

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPYKUMJBHBH-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046106 | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-07-4 | |

| Record name | Cephalosporin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaloram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Cephaloram effective against penicillinase-producing Staphylococcus aureus strains?

A1: While Cephaloram demonstrates comparable activity to Benzylpenicillin against many Gram-positive bacteria, it exhibits significantly higher activity against penicillinase-producing Staphylococcus aureus strains []. This enhanced activity is likely due to its resistance to breakdown by bacterial enzymes, such as penicillinases, which are responsible for inactivating penicillin antibiotics.

Q2: Does Cephaloram demonstrate any synergistic effects when combined with other antibiotics?

A2: Yes, research indicates that Cephaloram exhibits synergistic effects in vitro when combined with other antibiotics, including Benzylpenicillin, Fusidic acid, and Cephalosporin P1, against a weak penicillinase-producing strain of Staphylococcus aureus []. Additionally, a combination of Cephalosporin C or its pyridine derivative with Benzylpenicillin showed significant synergistic protection in mice infected with a strong penicillinase-producing Staphylococcus aureus strain []. These findings suggest potential benefits of combination therapy using Cephaloram and other antibiotics.

Q3: What are the metabolic pathways of orally administered Cephaloram in rats?

A3: Studies in rats reveal that orally administered Cephaloram undergoes significant degradation within the gut. The resulting degradation products are then partially absorbed, with approximately half of the administered radioactive dose being excreted in urine as Thienylacetylglycine, Thienylacetamidoethanol, and an unidentified polar metabolite []. Interestingly, Thienylacetamidoethanol is believed to be formed through the enzymatic reduction of a metabolic intermediate, Thienylacetamidoacetaldehyde [].

Q4: Can Penicillin be chemically converted into Cephalosporin lactones like Cephaloram?

A4: Yes, researchers have successfully converted Penicillin G into both Cephaloram lactone and 6-Epicephaloram lactone []. This conversion involves a multi-step process, starting with replacing the thiazolidine ring in Penicillin with a specific mercaptan molecule. This is followed by intramolecular cyclization and the introduction of a double bond at the C(3) position, ultimately yielding the desired Cephalosporin lactones [].

Q5: Does resistance develop against Cephaloram, and if so, how does it compare to other antibiotics?

A5: Research shows that continuous exposure of Staphylococcus aureus to Cephaloram can lead to resistance development. Specifically, after 48 subcultures in the presence of Cephaloram, the minimum inhibitory concentration (MIC) against the bacteria increased four-fold compared to Cephalosporin C []. This suggests that while Cephaloram might be initially effective, continuous exposure can lead to resistance development, highlighting the need for judicious antibiotic use and exploration of strategies to mitigate resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.